4-甲氧基-2-甲基苯基硼酸

概述

描述

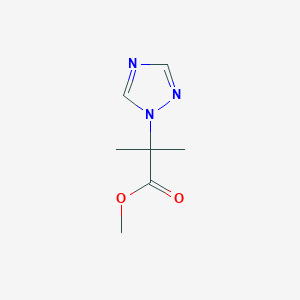

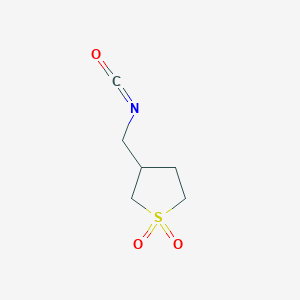

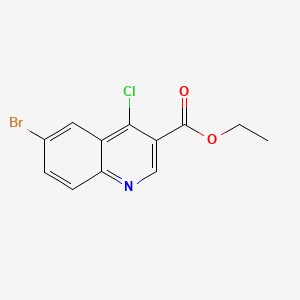

4-Methoxy-2-methylphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO3 and its molecular weight is 165.98 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Methoxy-2-methylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxy-2-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药化学:抑制剂合成

4-甲氧基-2-甲基苯基硼酸: 用于合成羟基苯基萘酚,它们作为17β-羟基类固醇脱氢酶2型 的抑制剂。这种酶在类固醇代谢中起作用,抑制它在治疗涉及类固醇激素的疾病(如癌症)方面可能具有重要意义。

有机合成:不对称铃木偶联

在有机合成中,该化合物用作制备轴手性联芳基膦酸酯的反应物。 这是通过使用具有螺旋手性多喹喔啉膦和多膦共聚物的钯络合物催化的不对称铃木偶联反应实现的 。这些手性化合物在制造药物和农用化学品方面具有广泛的应用。

材料科学:芳基化试剂

硼酸在材料科学中用作区域选择性乙酰氧基化和通过氟磷灰石催化的芳基化制备N-芳基氮杂环的反应物 。这些反应对于开发具有特定电子和光学性质的材料至关重要。

工业用途:交叉偶联反应

在工业上,该化合物用于铃木-宫浦交叉偶联反应 ,这些反应在制药行业中被广泛用于构建碳-碳键,这是合成复杂有机分子中必不可少的一步。

安全和危害

4-Methoxy-2-methylphenylboronic acid is classified as hazardous under the Hazardous Products Regulations. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

4-Methoxy-2-methylphenylboronic acid is a boronic acid derivative. Boronic acids are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site residues . .

Mode of Action

Boronic acids are generally known for their ability to form boronate esters with 1,2- and 1,3-diols in biological systems, which can influence the function of target molecules .

生化分析

Biochemical Properties

4-Methoxy-2-methylphenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The compound interacts with enzymes such as 17β-hydroxysteroid dehydrogenase Type 2, where it acts as an inhibitor . Additionally, it is involved in the preparation of biologically active molecules, including hydroxyphenylnaphthols and arylpyrimidines . These interactions are primarily based on the boronic acid group’s affinity for hydroxyl groups, leading to the formation of stable complexes.

Cellular Effects

4-Methoxy-2-methylphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been used as an electrochemical redox probe for the selective detection of hydrogen peroxide in live cells . This application highlights its role in monitoring oxidative stress and redox homeostasis within cells. The compound’s ability to interact with hydrogen peroxide suggests its potential impact on cellular signaling pathways that involve reactive oxygen species.

Molecular Mechanism

The molecular mechanism of 4-Methoxy-2-methylphenylboronic acid involves its interaction with biomolecules through the boronic acid group. This group forms reversible covalent bonds with diols, which are common in sugars and other biomolecules. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This mechanism is crucial for its role as an inhibitor of 17β-hydroxysteroid dehydrogenase Type 2 and other enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxy-2-methylphenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it may degrade when exposed to moisture or high temperatures . Long-term studies have shown that its inhibitory effects on enzymes can persist, although the extent of inhibition may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of 4-Methoxy-2-methylphenylboronic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it may cause adverse effects, including skin and eye irritation, and respiratory issues . These toxic effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

4-Methoxy-2-methylphenylboronic acid is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the oxidation of the boronic acid group, leading to the formation of boronic esters and other derivatives . These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules.

Transport and Distribution

Within cells and tissues, 4-Methoxy-2-methylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s boronic acid group facilitates its binding to proteins that contain diol groups, aiding in its localization and accumulation in specific cellular compartments . This property is essential for its role in enzyme inhibition and other biochemical applications.

Subcellular Localization

The subcellular localization of 4-Methoxy-2-methylphenylboronic acid is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on enzymes and other biomolecules . This localization is crucial for its effectiveness in biochemical reactions and cellular processes.

属性

IUPAC Name |

(4-methoxy-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSQNQJCBXQYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378488 | |

| Record name | 4-Methoxy-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208399-66-0 | |

| Record name | 4-Methoxy-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxy-2-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Methoxy-2-methylphenylboronic acid in the synthesis of 1,8-bisphenolnaphthalenes?

A1: 4-Methoxy-2-methylphenylboronic acid serves as a crucial building block in the synthesis of highly congested, axially chiral 1,8-bisphenolnaphthalenes []. The research highlights its use in a palladium-catalyzed Suzuki coupling reaction with 1,8-diiodonaphthalene. This reaction, followed by regioselective formylation and deprotection, leads to the formation of the target 1,8-bisphenolnaphthalene derivatives with an impressive 75% overall yield [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303692.png)

![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)

![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)